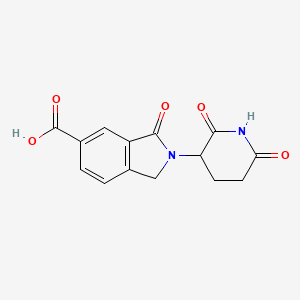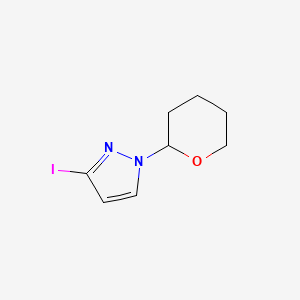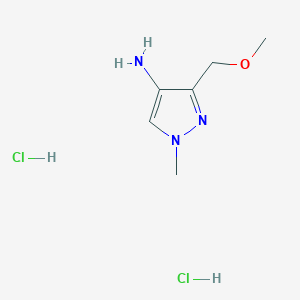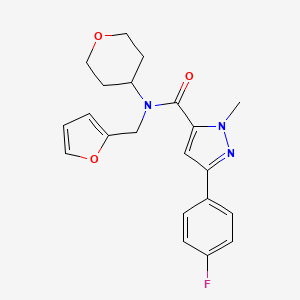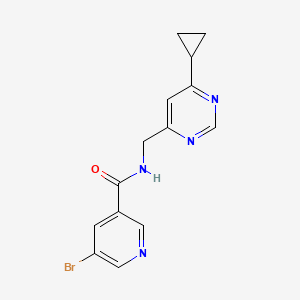
5-bromo-N-((6-cyclopropylpyrimidin-4-yl)methyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Antiprotozoal Activity
Research by Ismail et al. (2003) demonstrated the synthesis of various compounds, including ones similar to 5-bromo-N-((6-cyclopropylpyrimidin-4-yl)methyl)nicotinamide, and their antiprotozoal activities. These compounds were evaluated for their in vitro activity against Trypanosoma b.rhodesiense and P. falciparum. Some of these compounds showed potent activity, with IC(50) values less than 10 nM against these pathogens. Additionally, in an in vivo mouse model for T. b. r., several compounds were curative at low oral dosages (Ismail et al., 2003).
Synthesis of Nicotinamide Nucleoside Analogues
Kabat, Pankiewicz, and Watanabe (1987) synthesized pyridine C-nucleosides 5-beta-D-ribofuranosylnicotinamide and its N-methylpyridinium derivative, which are isosteric and isoelectronic to nicotinamide nucleoside. These nucleosides are important in understanding the biochemical pathways involving nicotinamide adenine dinucleotide (NAD) (Kabat, Pankiewicz, & Watanabe, 1987).
Affinity for 5-HT3 and Dopamine D2 Receptors
Hirokawa, Yoshida, and Kato (1998) explored the synthesis of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)nicotinamide derivatives and evaluated their binding to 5-HT3 and dopamine D2 receptors. This research is significant for understanding how structural changes in nicotinamide derivatives can affect their interaction with key neurotransmitter receptors (Hirokawa, Yoshida, & Kato, 1998).
Investigation of Mercury(II) Complexes
Ahuja, Singh, and Rai (1975, 1978) investigated the coordination compounds formed by the interaction of mercury(II) chloride, bromide, cyanide, and thiocyanate with nicotinic acid, nicotinamide, and related compounds. This research helps in understanding the potential use of nicotinamide derivatives in forming metal complexes, which can be crucial in various chemical processes (Ahuja, Singh, & Rai, 1975), (Ahuja, Singh, & Rai, 1978).
特性
IUPAC Name |
5-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN4O/c15-11-3-10(5-16-6-11)14(20)17-7-12-4-13(9-1-2-9)19-8-18-12/h3-6,8-9H,1-2,7H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHGCRIRYDWLBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-((6-cyclopropylpyrimidin-4-yl)methyl)nicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




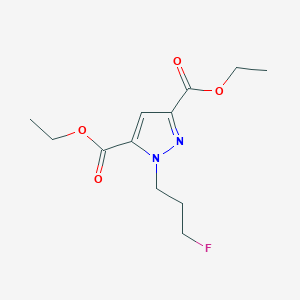
![1-methyl-9-(3-methylphenyl)-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2804492.png)
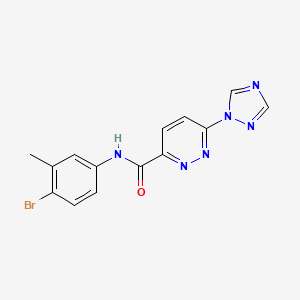
![4-tert-butyl-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B2804495.png)
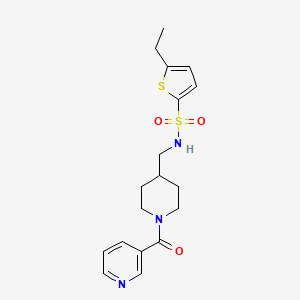
![N-[2-(Dimethylamino)-2-(1-methylpyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2804498.png)
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2804499.png)
